Nitroxazepine hydrochloride

Description

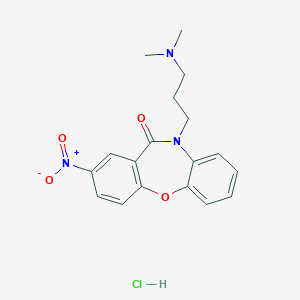

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1,4]benzoxazepin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4.ClH/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYWZPWIDBROOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936895 | |

| Record name | 10-[3-(Dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16398-39-3 | |

| Record name | Nitroxazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16398-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sintamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016398393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(Dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-[3-(dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROXAZEPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7LU3BJ31L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nitroxazepine Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of nitroxazepine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure

This compound, with the IUPAC name 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one hydrochloride, is a tricyclic antidepressant.[3] Its core structure is a dibenzo[b,f][1][2]oxazepin-11(10H)-one moiety, which is characteristic of this class of compounds.

Below is a two-dimensional representation of the chemical structure of nitroxazepine.

Caption: 2D chemical structure of nitroxazepine.

Physicochemical Properties

A summary of the key physicochemical properties of nitroxazepine and its hydrochloride salt is presented in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Nitroxazepine | ||

| Molecular Formula | C18H19N3O4 | [3] |

| Molar Mass | 341.36 g/mol | [3] |

| Melting Point | 84-85 °C | [4] |

| pKa (predicted) | 9.32 ± 0.28 | [4] |

| Solubility (predicted) | Soluble in DMSO | [4] |

| This compound | ||

| Molecular Formula | C18H20ClN3O4 | |

| Molar Mass | 377.82 g/mol |

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic approach could involve the following key steps:

-

Synthesis of the Dibenzo[b,f][1][2]oxazepin-11(10H)-one core: This can be achieved through the condensation of a suitably substituted 2-aminophenol derivative with a 2-halobenzoic acid derivative, followed by intramolecular cyclization.

-

Nitration: Introduction of a nitro group at the 2-position of the dibenzo[b,f][1][2]oxazepin-11(10H)-one core.

-

N-Alkylation: The final step would involve the alkylation of the nitrogen at position 10 with a 3-(dimethylamino)propyl chloride side chain. This is a common method for introducing the side chain in many tricyclic antidepressants.

-

Salt Formation: The resulting nitroxazepine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and solubility.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This is not a validated protocol and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of 2-Nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one (Intermediate A)

-

Reaction: Condensation of 2-amino-5-nitrophenol with 2-chlorobenzoic acid followed by cyclization.

-

Reagents: 2-amino-5-nitrophenol, 2-chlorobenzoic acid, a suitable base (e.g., potassium carbonate), and a copper catalyst (e.g., copper(I) iodide) in a high-boiling point solvent (e.g., DMF or DMSO).

-

Procedure: The reactants are heated under reflux for several hours. The reaction mixture is then cooled, and the intermediate is isolated by precipitation and purified by recrystallization.

Step 2: N-Alkylation of Intermediate A to form Nitroxazepine

-

Reaction: Alkylation of the secondary amine in the oxazepine ring with 3-(dimethylamino)propyl chloride.

-

Reagents: Intermediate A, 3-(dimethylamino)propyl chloride, a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF).

-

Procedure: Intermediate A is deprotonated with the base, followed by the addition of 3-(dimethylamino)propyl chloride. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated by extraction and purified by column chromatography.

Step 3: Formation of this compound

-

Reaction: Acid-base reaction between nitroxazepine free base and hydrochloric acid.

-

Reagents: Nitroxazepine (free base), hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).

-

Procedure: A solution of nitroxazepine in a suitable solvent is treated with a stoichiometric amount of hydrochloric acid. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Mechanism of Action: Signaling Pathway

This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][5][6] Its therapeutic effect in treating depression is attributed to its ability to block the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), in the synaptic cleft. This blockage leads to an increased concentration of these neurotransmitters, enhancing their signaling.

The following diagram illustrates the simplified signaling pathway of an SNRI like nitroxazepine.

Caption: Mechanism of action of Nitroxazepine as an SNRI.

Explanation of the Signaling Pathway:

-

Neurotransmitter Release: In a neuron, serotonin (5-HT) and norepinephrine (NE) are synthesized and stored in vesicles within the presynaptic terminal. Upon neuronal firing, these neurotransmitters are released into the synaptic cleft.

-

Receptor Binding: In the synaptic cleft, 5-HT and NE bind to their respective receptors on the postsynaptic neuron, initiating a downstream signaling cascade that results in a neuronal response.

-

Reuptake Mechanism: To terminate the signal, the presynaptic neuron reabsorbs the neurotransmitters from the synaptic cleft via specific transporter proteins: the serotonin transporter (SERT) and the norepinephrine transporter (NET).

-

Action of Nitroxazepine: Nitroxazepine acts by blocking both SERT and NET. This inhibition prevents the reuptake of serotonin and norepinephrine.

-

Increased Neurotransmitter Levels: The blockage of reuptake leads to an accumulation of serotonin and norepinephrine in the synaptic cleft.

-

Enhanced Signaling: The increased concentration of these neurotransmitters results in greater and more prolonged stimulation of the postsynaptic receptors, which is believed to be the basis for the antidepressant effects of nitroxazepine.

This guide provides a foundational understanding of this compound. Further research is required to elucidate the specific details of its synthesis and to fully characterize its physicochemical and pharmacological profiles.

References

- 1. ClinPGx [clinpgx.org]

- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 6. scispace.com [scispace.com]

Pharmacological Profile of Nitroxazepine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Tricyclic Antidepressant

Abstract

Introduction

Nitroxazepine is a tricyclic antidepressant that has been used in the treatment of major depressive disorder, anxiety disorders, and nocturnal enuresis.[4] As with other TCAs, its therapeutic effects are primarily attributed to its ability to block the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][2][3] This action leads to an increased concentration of these monoamines, enhancing neurotransmission. Additionally, like other TCAs, nitroxazepine interacts with various other neurotransmitter receptors, which contributes to its side effect profile, including anticholinergic, antihistaminic, and antiadrenergic effects.[3]

Mechanism of Action

The primary mechanism of action of nitroxazepine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, nitroxazepine increases the concentration and prolongs the presence of serotonin and norepinephrine in the synaptic cleft, leading to enhanced postsynaptic receptor activation. This modulation of serotonergic and noradrenergic signaling is believed to be the principal driver of its antidepressant effects.

Signaling Pathways

The downstream signaling cascades initiated by the increased availability of serotonin and norepinephrine are complex and involve multiple intracellular pathways. A key pathway implicated in the therapeutic effects of antidepressants is the cyclic AMP (cAMP) response element-binding protein (CREB) signaling cascade. Increased synaptic serotonin and norepinephrine can lead to the activation of G-protein coupled receptors, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and activates CREB. Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).

Figure 1: Nitroxazepine's primary mechanism of action leading to therapeutic effects.

Pharmacological Data

While specific quantitative data for nitroxazepine is scarce in the available literature, this section presents illustrative tables summarizing the expected receptor binding affinities and neurotransmitter reuptake inhibition based on the characteristics of tricyclic antidepressants. The data for related compounds are often presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Receptor Binding Affinity

The affinity of a compound for a specific receptor is typically determined through radioligand binding assays. The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

Table 1: Illustrative Receptor Binding Profile of Nitroxazepine

| Receptor | Radioligand | Tissue Source | Illustrative Ki (nM) | Associated Side Effects |

| Serotonin Transporter (SERT) | [³H]Citalopram | Human Platelet Membranes | Data not available | N/A |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Cerebral Cortex | Data not available | N/A |

| Histamine H1 Receptor | [³H]Pyrilamine | Human Cortex | Data not available | Sedation, Weight Gain |

| Alpha-1 Adrenergic Receptor | [³H]Prazosin | Rat Brain | Data not available | Orthostatic Hypotension, Dizziness |

| Muscarinic M1 Receptor | [³H]Pirenzepine | Human Cortex | Data not available | Dry Mouth, Blurred Vision, Constipation |

Neurotransmitter Reuptake Inhibition

The potency of a compound in inhibiting neurotransmitter reuptake is measured by its IC50 value, which is the concentration of the inhibitor required to block 50% of the neurotransmitter uptake. These assays are typically performed using synaptosomes.

Table 2: Illustrative Neurotransmitter Reuptake Inhibition Profile of Nitroxazepine

| Transporter | Substrate | Tissue Source | Illustrative IC50 (nM) |

| Serotonin Transporter (SERT) | [³H]Serotonin | Rat Brain Synaptosomes | Data not available |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Rat Brain Synaptosomes | Data not available |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of compounds like nitroxazepine.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Experimental Workflow:

Figure 2: Workflow for a typical radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Tissue (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[5]

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.[5]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (nitroxazepine).

-

Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known potent ligand for the target receptor.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[5]

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.[5]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Experimental Workflow:

Figure 3: Workflow for a synaptosomal neurotransmitter uptake assay.

Detailed Methodology:

-

Synaptosome Preparation:

-

Synaptosomes, which are isolated presynaptic terminals, are prepared from specific brain regions (e.g., rat striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake).

-

The brain tissue is homogenized in a sucrose solution and subjected to a series of differential centrifugations to isolate the synaptosomal fraction.[6][7]

-

-

Uptake Assay:

-

Aliquots of the synaptosome preparation are pre-incubated with varying concentrations of the test compound (nitroxazepine) or vehicle.[6]

-

The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine).[6]

-

The mixture is incubated at 37°C for a short period to allow for neurotransmitter uptake.[6]

-

-

Termination and Quantification:

-

Data Analysis:

-

The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.

-

An inhibition curve is constructed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined from this curve.

-

Conclusion

Nitroxazepine is a tricyclic antidepressant that exerts its therapeutic effects through the inhibition of serotonin and norepinephrine reuptake. Its pharmacological profile also includes interactions with other receptors, which are responsible for its characteristic side effect profile. While specific quantitative binding and uptake inhibition data for nitroxazepine are not widely available, the experimental protocols detailed in this guide provide a robust framework for the in-depth pharmacological characterization of this and similar compounds. Further research to quantify the binding affinities and reuptake inhibition potencies of nitroxazepine would provide a more complete understanding of its pharmacological profile and aid in the development of future antidepressants with improved efficacy and tolerability. A pharmacokinetic study in depressed patients has shown that nitroxazepine is well-absorbed and metabolized into active metabolites.[8][9][10][11] The plasma levels of nitroxazepine and its desmethyl metabolite appear to correlate with clinical improvement.[8][9][10][11]

References

- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Synaptosomal Uptake Assays [bio-protocol.org]

- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PHARMACOKINETICS OF NITROXAZEPINE IN DEPRESSED PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Nitroxazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). First introduced for the treatment of depression, it has also found application in managing nocturnal enuresis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, relevant experimental protocols, and key quantitative data. The information is intended to support researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Identity

This section details the formal nomenclature and identifiers for Nitroxazepine and its hydrochloride salt.

| Identifier | Value | Reference |

| IUPAC Name | 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one | [2] |

| CAS Number | 16398-39-3 (hydrochloride); 47439-36-1 (free base) | [2][3][4] |

| Molecular Formula | C₁₈H₂₀ClN₃O₄ | |

| Molecular Weight | 377.82 g/mol | |

| Synonyms | Sintamil, CIBA 2330Go | [2] |

Note on IUPAC Nomenclature: While "10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one" is widely cited, another systematic name, "5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1][2]benzoxazepin-6-one," is also recognized, arising from different valid numbering schemes of the heterocyclic ring system.[5]

Mechanism of Action

This compound exerts its therapeutic effects primarily by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][6] This inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][6] The sustained availability of 5-HT and NE is believed to be responsible for the antidepressant effects.

Like other tricyclic antidepressants, this compound also demonstrates affinity for other receptors, including histaminergic, adrenergic, and muscarinic receptors.[1] Antagonism at these receptors is not central to its antidepressant efficacy but is associated with its side effect profile, such as sedation, dry mouth, and constipation.[1]

Below is a diagram illustrating the primary mechanism of action of this compound at the neuronal synapse.

Caption: Mechanism of this compound at the Synapse.

Experimental Protocols

Synthesis of this compound

In Vitro Cytotoxicity Assay

An in vitro study investigated the effect of Nitroxazepine on the cytotoxicity of hydroxyurea (HU) in human chronic myeloid leukemia (CML) cells.[7]

-

Cell Line: Human chronic myeloid leukemia (CML) cells from 16 cases.

-

Treatment:

-

Hydroxyurea (HU) at a concentration of 100 µM.

-

Nitroxazepine (Sintamil) at a concentration of 10 µg/mL.

-

Combination of HU and Nitroxazepine.

-

-

Exposure Time: 1 hour.

-

Assay: Cytotoxicity was assessed by measuring the inhibition of [³H-methyl]thymidine incorporation into the nucleic acids of the CML cells.

-

Results: A 1-hour exposure to Nitroxazepine significantly enhanced the cytotoxicity of HU (P<0.001), indicating a potentiation of the cytotoxic activity of HU in CML cells.[7]

Pharmacokinetic Analysis in Human Subjects

A pharmacokinetic study was conducted on 10 depressed patients to determine the plasma levels of Nitroxazepine and its metabolites.

-

Subjects: 10 patients diagnosed with depression.

-

Treatment Regimen: this compound (Sintamil®) with a titrated dose from 75 mg to 225 mg over 6 weeks.

-

Sample Collection: Blood samples were collected to measure plasma levels of Nitroxazepine and its metabolites (desmethyl, N-oxide, and carboxylic acid).

-

Analytical Method: High-Performance Liquid Chromatography (HPLC).

-

Efficacy Assessment: Reduction in Hamilton Rating Depression Scale (HDRS) scores.

Quantitative Data

The following tables summarize key quantitative data from published studies on this compound.

Pharmacokinetic Parameters

| Time Point | Daily Dose (mg) | Mean Plasma Nitroxazepine Level (ng/mL ± SEM) |

| Day 1 | 75 | 47.0 ± 7.3 |

| Day 7 | 150 | 129.8 ± 24.6 |

Data from a study in 10 depressed patients. The increase in plasma levels from day 1 to day 7 was statistically significant (p<0.01).[8]

Therapeutic Plasma Levels and Clinical Response

| Time Frame | Therapeutic Plasma Levels (Nitroxazepine + Desmethyl metabolite) | Outcome |

| Day 14 to 42 | 176.5 ng/mL to 251 ng/mL | Steady reduction in HDRS scores |

This range was associated with a consistent antidepressant effect in the studied patient population.[8]

Logical Relationships and Experimental Workflow

The development and analysis of a pharmaceutical compound like this compound follows a logical progression from its fundamental properties to its clinical application.

Caption: General Workflow for Drug Development and Analysis.

Conclusion

This compound is a tricyclic antidepressant with a well-established mechanism of action as a serotonin-norepinephrine reuptake inhibitor. This guide has provided key technical information, including its chemical identifiers, mechanism, experimental protocols, and available quantitative data. The provided information aims to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation and understanding of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Nitroxazepine - Wikipedia [en.wikipedia.org]

- 3. Nitroxazepine | 47439-36-1 [amp.chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. 10-(3-(dimethylamino)propyl)-2-nitrodibenz(b,f)(1,4)-oxazepin-11(10H)-one | C18H19N3O4 | CID 27857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of nitroxazepine hydrochloride observed in vivo. It is designed to be a valuable resource for professionals involved in drug metabolism research, pharmacology, and the development of new therapeutic agents. This document synthesizes available data on the metabolic fate of nitroxazepine, detailing quantitative findings, experimental methodologies, and metabolic pathways.

Introduction to Nitroxazepine Metabolism

Nitroxazepine, a tricyclic antidepressant, undergoes extensive biotransformation in the body, leading to the formation of several metabolites. Understanding the metabolic profile of nitroxazepine is crucial for comprehending its pharmacokinetic and pharmacodynamic properties, as well as for assessing its safety and efficacy. Early studies have identified three primary metabolites of this compound in vivo: a desmethyl derivative, an N-oxide derivative, and a carboxylic acid derivative.[1][2][3][4] These metabolites are pharmacologically active and contribute to the overall therapeutic effect of the parent drug.[3][5]

Quantitative Analysis of Primary Metabolites

A key pharmacokinetic study in depressed patients provides quantitative data on the plasma concentrations of nitroxazepine and its primary metabolites over a six-week treatment period.[1][4][6][7] The data from this study are summarized in the tables below.

Table 1: Mean Plasma Concentrations of Nitroxazepine and its Metabolites During a 6-Week Treatment Period [1][4][6]

| Day of Treatment | Nitroxazepine (ng/mL) | Desmethyl-nitroxazepine (ng/mL) | N-Oxide-nitroxazepine (ng/mL) | Carboxylic Acid Metabolite (ng/mL) |

| 1 | 47.0 ± 7.3 | 15.3 ± 2.8 | 8.2 ± 1.5 | 25.6 ± 4.1 |

| 7 | 129.8 ± 24.6 | 48.9 ± 9.1 | 25.7 ± 5.3 | 85.4 ± 15.2 |

| 14 | 135.2 ± 21.5 | 55.4 ± 8.7 | 30.1 ± 6.2 | 98.7 ± 18.3 |

| 21 | 138.6 ± 22.1 | 58.1 ± 9.3 | 32.5 ± 6.8 | 105.4 ± 20.1 |

| 28 | 140.1 ± 23.4 | 60.2 ± 9.8 | 33.8 ± 7.1 | 110.2 ± 21.5 |

| 35 | 142.5 ± 24.0 | 62.5 ± 10.1 | 35.1 ± 7.5 | 115.8 ± 22.8 |

| 42 | 145.3 ± 25.1 | 65.8 ± 10.5 | 36.9 ± 7.9 | 121.3 ± 24.2 |

Data are presented as mean ± SEM (Standard Error of the Mean).

Experimental Protocols

The identification and quantification of nitroxazepine and its metabolites have been primarily achieved through High-Performance Liquid Chromatography (HPLC).[3] The methodologies employed are detailed below.

Sample Preparation: Plasma Extraction

A solid-phase extraction (SPE) technique is a robust method for extracting tricyclic antidepressants and their metabolites from plasma or serum.[8][9][10]

-

Sample Pre-treatment: To 1 mL of plasma or serum, add a suitable internal standard (e.g., a structurally related tricyclic compound not expected to be present in the sample).

-

Acidification: Acidify the sample by adding a small volume of a suitable acid (e.g., phosphoric acid) to a final pH of approximately 6.0.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through the column.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.

-

Elution: Elute the analytes from the cartridge using a more polar solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the HPLC mobile phase.

Normal-Phase HPLC for Nitroxazepine, Desmethyl-nitroxazepine, and N-Oxide-nitroxazepine

A normal-phase HPLC method is suitable for the separation of the parent drug and its less polar metabolites.[3]

-

Chromatographic Column: A silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane, isopropanol, and a small amount of a modifier like diethylamine to improve peak shape. A typical starting point could be a ratio of 85:15 (v/v) n-hexane:isopropanol with 0.1% diethylamine.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Quantification: Generate a calibration curve using standard solutions of nitroxazepine, desmethyl-nitroxazepine, and nitroxazepine N-oxide of known concentrations.

Reverse-Phase HPLC for the Carboxylic Acid Metabolite

A reverse-phase HPLC method is appropriate for the analysis of the more polar carboxylic acid metabolite.[3]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier. A suitable mobile phase could be a gradient of acetonitrile in a phosphate buffer (e.g., 20 mM, pH 3.0).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Quantification: Construct a calibration curve using standard solutions of the synthesized carboxylic acid metabolite of nitroxazepine.

Metabolic Pathways and Visualization

The primary metabolic transformations of nitroxazepine involve N-demethylation, N-oxidation, and oxidation of the alkyl side chain to a carboxylic acid. These reactions are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver, which is a common metabolic pathway for tricyclic antidepressants.[3][5][11] Specifically, enzymes such as CYP2D6, CYP2C19, and CYP3A4 are known to be involved in the metabolism of similar compounds.[1][2]

The following diagrams illustrate the proposed metabolic pathway of nitroxazepine and a general workflow for the identification and quantification of its metabolites.

Caption: Proposed primary metabolic pathways of this compound in vivo.

Caption: General experimental workflow for metabolite analysis.

Conclusion

This technical guide has summarized the current knowledge regarding the primary in vivo metabolites of this compound. The identification of desmethyl-nitroxazepine, nitroxazepine N-oxide, and a carboxylic acid derivative as the main metabolites provides a foundational understanding of its biotransformation. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers in the field. The proposed metabolic pathway, based on the metabolism of structurally similar compounds, serves as a valuable working model for further investigation into the specific enzymatic processes involved in nitroxazepine metabolism. Future research should focus on the definitive structural elucidation of these metabolites and the precise identification of the cytochrome P450 isoenzymes responsible for their formation.

References

- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved method for measurement of common tricyclic antidepressant drugs and their metabolites using normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. norlab.com [norlab.com]

- 9. lcms.cz [lcms.cz]

- 10. lcms.cz [lcms.cz]

- 11. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Nocturnal Enuresis: A Technical Guide to Nitroxazepine Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocturnal enuresis, commonly known as bedwetting, is a prevalent condition in childhood that can persist into adolescence and adulthood, causing significant distress. Pharmacological interventions are often considered when behavioral therapies are ineffective. Among these, tricyclic antidepressants (TCAs) have historically played a role. This technical guide provides an in-depth overview of Nitroxazepine Hydrochloride, a tricyclic antidepressant indicated for nocturnal enuresis, and presents comparative data from its well-studied analog, imipramine, to provide a comprehensive understanding of the clinical landscape. Due to a scarcity of detailed clinical trial data for nitroxazepine in nocturnal enuresis, this guide leverages the extensive research on imipramine to illustrate the efficacy, experimental protocols, and mechanistic pathways relevant to this class of drugs.

Nitroxazepine, marketed as Sintamil, was introduced in India in 1982 for the treatment of depression and is also indicated for nocturnal enuresis.[1] Like other TCAs, its therapeutic effect in enuresis is thought to be multi-faceted, involving anticholinergic properties and effects on sleep and bladder muscle.

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

This compound functions as a serotonin-norepinephrine reuptake inhibitor.[2] By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their availability and signaling. This action is central to its antidepressant effects. In the context of nocturnal enuresis, the exact mechanism is not fully elucidated but is believed to involve several factors, including anticholinergic effects that increase bladder capacity and a potential increase in the arousal response to a full bladder.

Mechanism of Action of this compound.

Quantitative Data from Clinical Trials

While specific quantitative data for this compound in nocturnal enuresis is limited in publicly available literature, extensive data exists for the comparable tricyclic antidepressant, imipramine. The following tables summarize data from a Cochrane review of 64 trials involving 4071 children to provide a representative understanding of the efficacy of this drug class.[3]

Table 1: Efficacy of Imipramine in Nocturnal Enuresis Compared to Placebo

| Outcome | Imipramine Group | Placebo Group | Mean Difference (95% CI) | Relative Risk (95% CI) | Number of Trials (Participants) |

| Reduction in Wet Nights per Week | - | - | -0.95 (-1.40 to -0.50) | - | 4 (347) |

| Failure to Achieve 14 Consecutive Dry Nights | 78% | 95% | - | 0.74 (0.61 to 0.90) | 12 (831) |

| Relapse After Treatment Cessation | 96% | 97% | - | - | Not specified |

Data sourced from a Cochrane review on tricyclic and related drugs for nocturnal enuresis in children.[3]

Table 2: Common Adverse Effects of Tricyclic Antidepressants in Pediatric Enuresis Studies

| Adverse Effect | Description |

| Gastrointestinal | Dry mouth, nausea, vomiting, abdominal pain, diarrhea, constipation |

| Neurological | Dizziness, headache, lethargy, sleep disturbance |

| Psychological | Mood changes, irritability, personality changes |

| Cardiovascular | Potential for arrhythmias, especially in overdose |

| Other | Reduced appetite |

This is a qualitative summary of commonly reported side effects. Frequencies vary across studies.[3][4]

Experimental Protocols

Hypothetical Phase III Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of a Tricyclic Antidepressant for Monosymptomatic Nocturnal Enuresis in Children

-

Objective: To evaluate the efficacy and safety of the investigational tricyclic antidepressant compared to placebo in reducing the frequency of wet nights in children with monosymptomatic nocturnal enuresis.

-

Study Population:

-

Inclusion Criteria:

-

Male and female children aged 6-16 years.

-

Diagnosis of monosymptomatic nocturnal enuresis (no daytime symptoms).

-

Frequency of at least 4 wet nights per week during a 2-week baseline period.

-

Informed consent from a parent or legal guardian and assent from the child.

-

-

Exclusion Criteria:

-

Secondary enuresis (relapse after being dry for at least 6 months).

-

Known urological or neurological abnormalities.

-

Previous treatment with the investigational drug or another tricyclic antidepressant.

-

Concomitant use of medications that may affect bladder function or sleep.

-

-

-

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Phase 1: Baseline (2 weeks): Participants maintain a diary of wet and dry nights.

-

Phase 2: Treatment (8 weeks): Participants are randomized to receive either the investigational drug or a matching placebo. The dose is titrated based on age and weight, starting at a low dose and gradually increasing.

-

Phase 3: Follow-up (4 weeks): Post-treatment observation period to assess for relapse.

-

-

Outcome Measures:

-

Primary Efficacy Endpoint: Mean change in the number of wet nights per week from baseline to the last 2 weeks of the treatment phase.

-

Secondary Efficacy Endpoints:

-

Percentage of participants achieving at least a 50% reduction in wet nights.

-

Percentage of participants achieving 14 consecutive dry nights.

-

Time to first dry night.

-

-

Safety Endpoints: Incidence and severity of adverse events, changes in vital signs, ECG, and laboratory parameters.

-

Hypothetical Clinical Trial Workflow.

Conclusion and Future Directions

This compound, as a tricyclic antidepressant, is indicated for nocturnal enuresis, likely acting through a combination of serotonin-norepinephrine reuptake inhibition and anticholinergic effects. While specific clinical trial data for its use in this indication is sparse, the extensive research on the analogous compound, imipramine, provides a valuable framework for understanding its potential efficacy and side effect profile.

Future research should focus on conducting well-designed, randomized controlled trials specifically on this compound for nocturnal enuresis. Such studies are crucial to establish its precise dose-response relationship, long-term efficacy, and safety profile in this patient population. Furthermore, comparative effectiveness research against other first-line treatments, such as desmopressin and enuresis alarms, would help to clearly define its place in the therapeutic armamentarium for nocturnal enuresis.

References

Anticholinergic side effects of nitroxazepine hydrochloride in research models

An In-depth Technical Guide on the Anticholinergic Side Effects of Nitroxazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tricyclic antidepressant (TCA) that primarily functions as a serotonin-norepinephrine reuptake inhibitor.[1][2][3][4] While effective in treating depression and nocturnal enuresis, its clinical utility is accompanied by a profile of side effects, including those of an anticholinergic nature.[1][3][4][5] This technical guide provides a detailed examination of the anticholinergic side effects of this compound observed in research models. It covers the underlying mechanism of action, a summary of its effects, and detailed experimental protocols for assessing anticholinergic activity.

Introduction to this compound

Nitroxazepine, marketed under brand names like Sintamil, is a tricyclic antidepressant developed by Ciba-Geigy.[3][4] Its therapeutic efficacy is primarily attributed to its ability to block the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[1][5] This modulation of serotonergic and noradrenergic systems is central to its antidepressant effects.[1] However, like many TCAs, nitroxazepine also interacts with other receptor systems, including muscarinic acetylcholine receptors.[1][5] This off-target activity is the basis for its anticholinergic side effects.[1] Some evidence suggests that nitroxazepine may have a lower incidence of anticholinergic side effects compared to other TCAs like imipramine.[2][3][4]

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its antagonism of muscarinic acetylcholine receptors.[1][5] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which regulates a host of involuntary bodily functions. By blocking these receptors, nitroxazepine inhibits the "rest and digest" functions of the parasympathetic nervous system.[6] There are five subtypes of muscarinic receptors (M1-M5), and the specific side effect profile of a drug depends on its affinity for each subtype located in various peripheral and central tissues.[7] For instance, blockade of M3 receptors in salivary glands and the gastrointestinal tract can lead to dry mouth and constipation, respectively.[8]

Signaling Pathway

The diagram below illustrates a generalized signaling pathway for G-protein coupled muscarinic receptors (M1, M3, M5), which are often associated with classic anticholinergic effects.

Figure 1. Antagonism of Muscarinic Receptor Signaling by Nitroxazepine.

Data Presentation: Anticholinergic Profile

Table 1: Summary of Observed Anticholinergic Side Effects of this compound

| Side Effect | Organ System | Associated Muscarinic Receptor (Likely) | Description |

|---|---|---|---|

| Dry Mouth (Xerostomia) | Salivary Glands | M1, M3 | Reduced saliva production leading to a sensation of dryness in the mouth.[1][5][9] |

| Blurred Vision | Eyes (Ciliary muscle, Iris sphincter) | M3 | Inhibition of pupillary constriction (mydriasis) and accommodation.[1][5] |

| Constipation | Gastrointestinal Tract | M2, M3 | Decreased intestinal motility and secretion, leading to difficulty in passing stool.[1][5] |

| Urinary Retention | Bladder | M2, M3 | Relaxation of the detrusor muscle and contraction of the urethral sphincter.[1][5] |

| Drowsiness/Sedation | Central Nervous System | M1 | Blockade of cholinergic transmission in the CNS.[1] |

| Tachycardia | Heart | M2 | Blockade of vagal nerve input to the sinoatrial node.[6] |

Table 2: Comparative Anticholinergic Profile

| Feature | This compound | Imipramine (Reference TCA) |

|---|---|---|

| Primary Mechanism | Serotonin-Norepinephrine Reuptake Inhibitor[2] | Serotonin-Norepinephrine Reuptake Inhibitor |

| Anticholinergic Activity | Present[5] | Present and often pronounced |

| Reported Severity | Suggested to have lower anticholinergic side effects[2][3][4] | Considered to have significant anticholinergic side effects |

| Common Side Effects | Dry mouth, constipation, blurred vision, urinary retention[5] | Dry mouth, constipation, blurred vision, urinary retention, tachycardia, cognitive impairment |

Experimental Protocols

Assessing the anticholinergic potential of a compound like this compound involves both in vitro and in vivo methodologies.

In Vitro: Radioligand Binding Assay for Muscarinic Receptors

This assay is the gold standard for determining the binding affinity of a drug for specific receptor subtypes.[7] It quantifies the interaction between the test compound (nitroxazepine) and muscarinic receptors, typically expressed in cultured cells or derived from tissue homogenates.[7][10]

Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.[11]

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[7]

-

Test compound: this compound, serially diluted.

-

Assay Buffer (e.g., PBS, pH 7.4).

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., Atropine).

-

Glass fiber filters and a cell harvester/filtration apparatus.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Preparation: Thaw the receptor membrane preparations on ice. Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-NMS) at a concentration near its Kₔ, and varying concentrations of this compound.[12]

-

Controls: Include wells for "total binding" (no nitroxazepine) and "non-specific binding" (with a saturating concentration of atropine).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period (e.g., 60-120 minutes) to reach binding equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the nitroxazepine concentration. Determine the IC₅₀ (the concentration of nitroxazepine that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Figure 2. Workflow for a Muscarinic Receptor Radioligand Binding Assay.

In Vivo: Salivary Secretion Inhibition in Rodents

This in vivo model provides a functional measure of a drug's peripheral anticholinergic activity.

Objective: To assess the dose-dependent inhibitory effect of this compound on saliva secretion induced by a muscarinic agonist.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

This compound.

-

Muscarinic agonist (e.g., Pilocarpine or Methacholine).[14]

-

Anesthetic (e.g., Urethane).

-

Pre-weighed cotton balls.

-

Vehicle (e.g., saline).

Protocol:

-

Animal Preparation: Acclimate animals to laboratory conditions. Fast them overnight with free access to water.

-

Drug Administration: Administer this compound (or vehicle for the control group) via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

-

Anesthesia: Anesthetize the animals.

-

Baseline Saliva Collection: Carefully place a pre-weighed cotton ball in the animal's mouth for a set period (e.g., 5 minutes) to collect any baseline saliva. Remove and weigh the cotton ball.

-

Sialogogue Administration: Administer a standardized dose of the muscarinic agonist (pilocarpine) to stimulate salivation.

-

Stimulated Saliva Collection: Immediately after agonist administration, place a new pre-weighed cotton ball in the mouth. Collect saliva for a defined period (e.g., 15-30 minutes).

-

Quantification: Remove the cotton ball and weigh it immediately. The increase in weight corresponds to the volume of saliva secreted.

-

Data Analysis: Compare the amount of saliva produced in the nitroxazepine-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of salivation for each dose and determine an ED₅₀ (the dose that causes 50% inhibition).

Conclusion

This compound, while a clinically effective antidepressant, exhibits a range of anticholinergic side effects due to its antagonism of muscarinic acetylcholine receptors.[1][5] These effects, including dry mouth, blurred vision, constipation, and urinary retention, are dose-dependent and can impact patient tolerance and adherence.[5] Although some reports suggest a milder anticholinergic profile compared to first-generation TCAs, a thorough assessment using standardized in vitro and in vivo models is crucial for a complete characterization.[3][4] The experimental protocols detailed in this guide, such as radioligand binding assays and sialometry studies, provide a robust framework for quantifying the anticholinergic burden of nitroxazepine and other novel drug candidates in a research and development setting.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nitroxazepine [medbox.iiab.me]

- 4. Nitroxazepine - Wikipedia [en.wikipedia.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anticholinergic burden: from research to practice - Australian Prescriber [australianprescriber.tg.org.au]

- 9. Effects of nitroxazepine on diastolic blood pressure in mild hypertensive patients--a short term clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Nitroxazepine Hydrochloride for Neuropathic Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment modalities often provide incomplete relief and are associated with a range of side effects. Nitroxazepine hydrochloride, a tricyclic antidepressant (TCA), has been utilized in the management of various conditions, including chronic pain. This technical guide provides an in-depth exploration of the core scientific principles underlying the potential use of this compound for neuropathic pain. By examining its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI), and drawing parallels with well-studied TCAs, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide includes a review of relevant preclinical and clinical data, detailed experimental protocols for animal models of neuropathic pain, and a visualization of the key signaling pathways involved.

Introduction to this compound

This compound is a tricyclic antidepressant that has been used in clinical practice for conditions such as depression and anxiety.[1][2] Like other TCAs, it is also indicated for certain types of chronic pain.[1][3] Its therapeutic effects are primarily attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][4][5] By blocking the reuptake of these neurotransmitters in the central nervous system, this compound increases their availability in the synaptic cleft, thereby modulating neurotransmission.[1][2]

While specific preclinical and clinical data on this compound for neuropathic pain are limited, its classification as a TCA and SNRI allows for a scientifically grounded investigation into its potential efficacy. This guide will leverage data from a well-characterized TCA, amitriptyline, to provide a quantitative framework for understanding the potential of this compound.

Mechanism of Action in Neuropathic Pain

The analgesic effect of TCAs like this compound in neuropathic pain is thought to be mediated by the enhancement of descending inhibitory pain pathways.[6][7] This is distinct from their antidepressant effects and often occurs at lower doses. The primary mechanism involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the brain and spinal cord.

Norepinephrine, in particular, plays a crucial role in the modulation of neuropathic pain.[8] By increasing synaptic norepinephrine levels, this compound is expected to enhance the activation of α2-adrenergic receptors in the dorsal horn of the spinal cord. This activation leads to a reduction in the release of excitatory neurotransmitters from primary afferent fibers, thereby dampening the transmission of pain signals.[7][8]

Beyond its primary SNRI activity, this compound also exhibits affinity for other receptors, including histaminergic, adrenergic, and muscarinic receptors.[1][2] These interactions contribute to its side effect profile, which includes sedation, dry mouth, and constipation, but may also play a secondary role in its analgesic properties.[1][2][9]

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound in the context of neuropathic pain, this section presents data for amitriptyline, a structurally and mechanistically similar TCA, to serve as a representative example.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Human Serotonin Transporter (SERT) | 3.45 nM | Human | [10] |

| Human Norepinephrine Transporter (NET) | 13.3 nM | Human | [10] |

| Preclinical Efficacy | |||

| Thermal Hyperalgesia Reversal (ED50) | Not explicitly determined, but complete reversal observed at 10 mg/kg (i.p.) | Rat (Spinal Nerve Ligation model) | [11] |

| Clinical Pharmacokinetics (in Depressed Patients) | |||

| Mean Plasma Level (Day 1, 75 mg dose) | 47.0 ± 7.3 ng/mL | Human | [12][13] |

| Mean Plasma Level (Day 7, 150 mg dose) | 129.8 ± 24.6 ng/mL | Human | [12][13] |

Preclinical and Clinical Evidence

Preclinical Studies

In a rat model of neuropathic pain induced by spinal nerve ligation, systemic administration of amitriptyline at a dose of 10 mg/kg was shown to completely reverse thermal hyperalgesia.[11] This demonstrates the potential for TCAs to alleviate the heightened pain sensitivity characteristic of neuropathic conditions.

Clinical Trials

Clinical trials have established the efficacy of TCAs in the management of various neuropathic pain conditions.[14][15][16][17] A randomized, double-blind, active-control, crossover clinical trial comparing amitriptyline and duloxetine in patients with painful diabetic neuropathy found that both drugs provided significant pain relief.[4] Specifically, 80% of patients on amitriptyline and 79% on duloxetine reported pain relief as measured by the Visual Analogue Scale.[4] Furthermore, 56% of patients on amitriptyline and 58% on duloxetine experienced more than 50% pain relief.[4] These findings underscore the clinical utility of TCAs in managing neuropathic pain.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical assessment of analgesics for neuropathic pain.

Animal Models of Neuropathic Pain

5.1.1. Chronic Constriction Injury (CCI) Model [11]

-

Objective: To induce a peripheral mononeuropathy that mimics features of human neuropathic pain.

-

Procedure:

-

Anesthetize a male Sprague-Dawley rat.

-

Make a small incision at the mid-thigh level to expose the common sciatic nerve.

-

Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut or silk around the nerve with about 1 mm spacing between each.

-

The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight indentation without arresting circulation.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover for a minimum of 24 hours before behavioral testing.

-

5.1.2. Spinal Nerve Ligation (SNL) Model [18]

-

Objective: To create a model of neuropathic pain by ligating specific spinal nerves.

-

Procedure:

-

Anesthetize a male Sprague-Dawley rat.

-

Make a dorsal midline incision to expose the vertebrae.

-

Remove the L6 transverse process to expose the L4 to L6 spinal nerves.

-

Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.

-

Close the fascia and muscle with sutures and the skin with wound clips.

-

Allow a postoperative holding period of at least 3 days before behavioral testing.

-

Behavioral Assays for Pain Assessment

5.2.1. Mechanical Allodynia (von Frey Test) [19][20]

-

Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.

-

Procedure:

-

Place the animal in an enclosure with a wire mesh floor and allow it to acclimate.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.

-

The mechanical withdrawal threshold is defined as the minimum force required to elicit a withdrawal response.

-

Alternatively, an electronic von Frey apparatus can be used to apply a gradually increasing force until paw withdrawal.

-

5.2.2. Thermal Hyperalgesia (Hargreaves Test) [1][21]

-

Objective: To measure the latency of paw withdrawal from a thermal stimulus.

-

Procedure:

-

Place the animal in a plexiglass chamber on a glass surface and allow it to acclimate.

-

Position a mobile radiant heat source underneath the glass and focus it on the plantar surface of the hind paw.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal withdraws its paw.

-

A cut-off time (e.g., 35 seconds) is used to prevent tissue damage.[1]

-

Signaling Pathways and Visualizations

The analgesic effect of this compound is primarily mediated through the modulation of descending monoaminergic pathways that regulate pain transmission at the spinal cord level.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A clinical trial to study and compare the effects of two drugs amitriptyline and duloxetine in patients with type 2 diabetes mellitus with neuropathic pain | MedPath [trial.medpath.com]

- 5. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Sensory Testing [member.myhealthtoolkitks.com]

- 7. Norepinephrine transporter occupancy by nortriptyline in patients with depression: a positron emission tomography study with (S,S)-[¹⁸F]FMeNER-D₂ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 10. glpbio.com [glpbio.com]

- 11. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nortriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 15. Amitriptyline - Wikipedia [en.wikipedia.org]

- 16. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 21. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [en.bio-protocol.org]

The Advent and Evolution of Nitroxazepine (Sintamil) in India: A Technical Overview

Mumbai, India - Introduced in 1982 by the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis), nitroxazepine, marketed under the brand name Sintamil, marked a significant addition to the therapeutic arsenal for depression and nocturnal enuresis in India.[1] As a member of the tricyclic antidepressant (TCA) class, nitroxazepine's development and introduction in the Indian market reflected the global advancements in psychopharmacology at the time. This technical guide delves into the history, development, and pharmacological profile of nitroxazepine, with a specific focus on its journey within the Indian subcontinent.

A Historical Perspective: The Introduction of a New Antidepressant to India

Ciba-Geigy, with its established presence in India, played a pivotal role in the introduction of nitroxazepine. The company's research and development efforts, although globally driven, had a significant impact on making modern psychotropic medications available to the Indian population.

Pharmacological Profile: A Serotonin-Norepinephrine Reuptake Inhibitor

Nitroxazepine exerts its therapeutic effects primarily by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] This mechanism of action is characteristic of many tricyclic antidepressants.

Mechanism of Action

In the presynaptic neuron, nitroxazepine blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This inhibition prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration of these neurotransmitters. The elevated levels of serotonin and norepinephrine enhance neurotransmission, which is believed to be the primary mechanism for alleviating depressive symptoms.

Beyond its primary SNRI activity, nitroxazepine, like other TCAs, interacts with a range of other receptors, which contributes to both its therapeutic effects and its side effect profile. These include:

-

Histamine H1 receptors: Blockade of these receptors can lead to sedation and weight gain.

-

Muscarinic acetylcholine receptors: Antagonism of these receptors is responsible for anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[2]

-

Alpha-adrenergic receptors: Interaction with these receptors can contribute to orthostatic hypotension.

The multi-receptor activity of nitroxazepine underscores its complex pharmacological profile.

Clinical Development in India: Pharmacokinetics and Efficacy

A key study published in the Indian Journal of Psychiatry in 1991 provides valuable insights into the pharmacokinetics and clinical efficacy of nitroxazepine in Indian patients with depression.[4][5][6]

Experimental Protocol: A 1991 Pharmacokinetic Study

Study Design: A pharmacokinetic study was conducted on 10 depressed patients (diagnosed according to DSM-III-R criteria) over a period of 6 weeks.[4][5][6]

Dosage Regimen: Patients were initiated on a dose of 75 mg of nitroxazepine hydrochloride, which was titrated up to 225 mg over the course of the study.[4][5][6]

Data Collection:

-

Plasma Levels: Plasma concentrations of nitroxazepine and its metabolites (desmethyl, N-oxide, and carboxylic acid) were measured at various time points.[4][5][6]

-

Clinical Efficacy: The Hamilton Rating Scale for Depression (HDRS) was used to assess the antidepressant efficacy.[4][5][6]

-

Tolerability: Unwanted effects were monitored throughout the study.[4][5][6]

Analytical Method: High-Pressure Liquid Chromatography (HPLC) was employed to measure the plasma levels of nitroxazepine and its metabolites.[6]

Summary of Quantitative Data

The 1991 study yielded important quantitative data on the plasma levels and clinical response to nitroxazepine in Indian patients.

| Dosage and Duration | Mean Plasma Nitroxazepine Level (± SEM) | Clinical Outcome (HDRS Score) |

| Day 1 (75 mg) | 47.0 ± 7.3 ng/mL[4][5][6] | Baseline: 31.2 (mean)[6] |

| Day 7 (150 mg) | 129.84 ± 24.6 ng/mL[4][5][6] | - |

| Day 14 to 42 | Maintained between 176.5 ng/mL to 251 ng/mL (nitroxazepine and des-methyl metabolites)[4][5] | Steady reduction; ~50% reduction by 6 weeks (mean score: 15.5)[4][5][6] |

Note: The study reported large interindividual variations in plasma levels.[4][5]

Another clinical trial comparing Sintamil with Doxepin in depressed patients found that after four weeks, 80% of patients on Sintamil showed more than a 75% reduction in their total global score, compared to 35% of patients on Doxepin.[7] This study also noted that Sintamil was particularly effective in controlling symptoms of self-reproach, guilt, agitation, and social withdrawal.[7]

Adverse Effects and Tolerability

Clinical studies in India have provided data on the side effect profile of nitroxazepine. One comparative trial with Doxepin reported that no patients on Sintamil complained of unwanted effects, while one-fourth of the patients on Doxepin experienced side effects such as dryness of mouth, giddiness, and drowsiness.[7] This suggests a favorable tolerability profile for nitroxazepine compared to some other TCAs. However, like other TCAs, potential side effects can include anticholinergic effects, orthostatic hypotension, and sedation.[2]

Conclusion

Nitroxazepine (Sintamil) has been a part of the Indian psychiatric pharmacopeia for over four decades. Its introduction by Ciba-Geigy in 1982 provided an important therapeutic option for the management of depression. Pharmacokinetic and clinical studies conducted in India have demonstrated its efficacy and a generally favorable tolerability profile in the Indian population. As a serotonin-norepinephrine reuptake inhibitor with a complex receptor binding profile, nitroxazepine's legacy is intertwined with the evolution of psychopharmacology in India. Further research into its long-term outcomes and comparative effectiveness with newer antidepressants in the Indian context would be beneficial.

References

- 1. Nitroxazepine - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacokinetics of nitroxazepine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PHARMACOKINETICS OF NITROXAZEPINE IN DEPRESSED PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Nitroxazepine Hydrochloride in Tablets by RP-HPLC

Abstract

This application note details a simple, sensitive, and validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Nitroxazepine Hydrochloride in pharmaceutical tablet formulations. The method employs a C18 column with a mobile phase of Phosphate buffer and Acetonitrile (70:30 v/v), with UV detection at 265 nm. This procedure has been validated according to ICH guidelines and is demonstrated to be accurate, precise, and robust, making it suitable for routine quality control analysis.[1]

Introduction

This compound is a tricyclic antidepressant used in the treatment of depression.[1] Ensuring the correct dosage and quality of the active pharmaceutical ingredient (API) in tablet form is critical for patient safety and therapeutic efficacy. This document provides a detailed protocol for an RP-HPLC method that reliably quantifies this compound, separating it from common tablet excipients. The method has been validated for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[1][2][3]

Instrumentation and Materials

-

Instrumentation:

-

Analytical Column:

-

Phenomenex C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]

-

-

Reagents and Materials:

Chromatographic Conditions

The chromatographic parameters for the analysis are summarized in the table below.

| Parameter | Value |

| Stationary Phase | Phenomenex C18 (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 265 nm[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient[1] |

| Run Time | Approx. 10 minutes |

| Retention Time (Rt) | ~6.97 min[1] |

Experimental Protocols

Mobile Phase Preparation (Phosphate Buffer: Acetonitrile 70:30)

-

Prepare Phosphate Buffer (10mM, pH 3.5):

-

Prepare Mobile Phase:

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL):

-

Working Standard Solutions (for Linearity Curve):

-

From the primary stock solution, prepare a series of dilutions using the mobile phase to obtain concentrations of 10, 15, 20, 25, and 30 µg/mL.[1] These solutions are used to establish the calibration curve.

-

Sample Preparation (from Tablets)

-

Initial Weighing and Powdering:

-

Weigh 20 this compound tablets and calculate their average weight.[1]

-

Finely powder the tablets using a mortar and pestle.

-

-

Sample Stock Solution (1000 µg/mL):

-

Accurately weigh a quantity of the tablet powder equivalent to 100 mg of this compound.[1]

-

Transfer the powder to a 100 mL volumetric flask.[1]

-

Add approximately 60 mL of the diluent (mobile phase) and sonicate for 30 minutes, with intermittent shaking, to ensure complete dissolution of the API.[1]

-

Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.[1]

-

-

Final Sample Solution:

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[1]

-

Accurately dilute the filtered solution with the mobile phase to a final target concentration within the linearity range of the method (e.g., 20 µg/mL).

-

References

Application Notes and Protocols for In Vivo Studies of Nitroxazepine Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that functions as a serotonin-norepinephrine reuptake inhibitor.[1] It has been used in the treatment of major depressive disorder and nocturnal enuresis.[1][2] The primary mechanism of action for nitroxazepine and other TCAs involves blocking the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[1][3][4] Additionally, this compound exhibits affinity for other receptors, including histaminergic, adrenergic, and muscarinic receptors, which contributes to its therapeutic effects and side-effect profile.[3] Animal studies have suggested that the metabolites of nitroxazepine, such as its desmethyl, N-oxide, and carboxylic acid derivatives, also possess antidepressant activity.[5]

Due to a lack of publicly available in vivo data specific to this compound in rodents, this document provides detailed protocols and data extrapolated from studies on structurally and mechanistically similar TCAs, namely imipramine and desipramine. These compounds are well-characterized in rodent models and serve as appropriate surrogates for designing initial in vivo studies of this compound. The provided protocols for behavioral and pharmacokinetic assessments are based on established methodologies for evaluating antidepressants in rodents.

Quantitative Data Summary

The following tables summarize key quantitative data for imipramine and desipramine in rodents to guide dose selection and study design for this compound.

Table 1: Acute Toxicity of Imipramine and Desipramine in Rodents

| Compound | Species | Route | LD50 | Citation |

| Imipramine | Rat | Oral | 355 - 682 mg/kg | [6] |

| Desipramine | Mouse (Male) | Oral | 290 mg/kg | [3][7] |

| Desipramine | Rat (Female) | Oral | 320 mg/kg | [3][7] |

| Desipramine | Rat | Oral | 375 mg/kg | [5] |

| Desipramine | Rat | Intraperitoneal | 48 mg/kg | [5] |

Table 2: Effective Doses of Imipramine and Desipramine in Rodent Behavioral Models